Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17N7O2S and its molecular weight is 407.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been researched for their potential use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound is likely based on its electron donor-acceptor (D-A) system. The benzo[c][1,2,5]thiadiazole motif is known to be a strongly electron-accepting moiety . During light absorption, an intramolecular charge transfer mechanism is observed, with electron density transferring from the aryl donor groups to the particle orbital localized on the benzo[c][1,2,5]thiadiazole group .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of benzothiadiazole derivatives, which are potent inhibitors of the pfkfb3 kinase .
Result of Action
Similar compounds have been used as potential visible-light organophotocatalysts , suggesting that this compound may also have applications in light-based technologies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light is crucial for its potential use as an organophotocatalyst . Additionally, the compound’s stability may be affected by factors such as temperature and pH.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2S/c27-19(13-3-4-14-15(9-13)25-29-24-14)26-7-1-2-12(11-26)8-17-22-18(23-28-17)16-10-20-5-6-21-16/h3-6,9-10,12H,1-2,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGFIYQVCSQJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)CC4=NC(=NO4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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